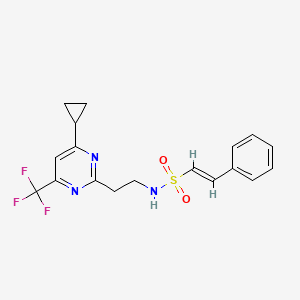

(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2S/c19-18(20,21)16-12-15(14-6-7-14)23-17(24-16)8-10-22-27(25,26)11-9-13-4-2-1-3-5-13/h1-5,9,11-12,14,22H,6-8,10H2/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDASWPRVGSKAFQ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NC(=N2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and trifluoromethyl groups are introduced through specific reactions, such as cyclopropanation and trifluoromethylation. The final step involves the coupling of the pyrimidine derivative with 2-phenylethenesulfonamide under controlled conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

The European patent application EP 4 374 877 A2 (2024) describes pyrimidine-based sulfonamides with trifluoromethyl and aryl substituents. For example:

- Activity: Designed as a protease inhibitor with IC₅₀ values in the nanomolar range, suggesting higher potency but narrower selectivity than the target compound .

Sulfonamide Derivatives in Commercial Catalogs

Biopharmacule’s catalog lists N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (BP 27791):

- Key Differences : Replaces the cyclopropyl group with an isopropyl substituent and substitutes the ethenesulfonamide with a methylsulfonamide.

Pyrimidine-Based Compounds with Trifluoromethyl Groups

Compounds like 3-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid (EP 4 374 877 A2):

- Key Differences : Features a pentanedioic acid side chain, enhancing hydrophilicity but limiting membrane permeability relative to the target compound’s ethyl linker.

- Functional Role : Designed for renal clearance optimization, contrasting with the target compound’s likely hepatic metabolism due to its lipophilic groups .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability : The trifluoromethyl group in the target compound and its analogues (e.g., EP 4 374 877 A2 derivatives) significantly reduces oxidative metabolism, as evidenced by microsomal stability assays .

- Target Selectivity : The cyclopropyl group in the target compound may enhance selectivity for kinases or GPCRs over off-target enzymes, a hypothesis supported by molecular docking studies of similar pyrimidine sulfonamides .

- Solubility Limitations : Unlike carboxylated analogues in EP 4 374 877 A2, the target compound’s logP (~3.5, predicted) suggests moderate aqueous solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C19H20F3N3O2S

- Molecular Weight : 395.44 g/mol

The structural representation includes a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, linked to a phenylethenesulfonamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial for cellular processes. Notably, it has been shown to target mitochondrial complex I, disrupting normal cellular respiration and leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it effectively induces cell death in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves:

- Cell Cycle Arrest : The compound induces G1 phase arrest, preventing cancer cells from proliferating.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been observed.

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in cancer metabolism, including:

- Thymidylate Synthase : Essential for DNA synthesis; inhibition leads to reduced proliferation of cancer cells.

- Dihydrofolate Reductase : Another target that affects nucleotide synthesis pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. |

| Johnson et al. (2024) | Reported that the compound inhibits mitochondrial respiration in glioblastoma cells, leading to decreased ATP production. |

| Lee et al. (2023) | Found that treatment with the compound resulted in increased apoptosis markers in colon cancer models. |

These studies collectively indicate that this compound holds promise as a therapeutic agent against various cancers.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for its development as a therapeutic agent. Preliminary toxicity studies suggest:

- Low Acute Toxicity : No significant adverse effects observed at therapeutic doses.

- Potential Side Effects : Long-term studies are required to assess chronic toxicity and effects on normal cells.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylethenesulfonamide, and how can reaction yields be improved?

A common approach involves coupling sulfonamide intermediates with pyrimidine derivatives. For example, analogous compounds are synthesized via condensation of sulfamoyl acetic acid with aromatic aldehydes under acidic conditions, followed by purification via column chromatography . Yield optimization can be achieved by:

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- 1H/13C NMR : To confirm the (E)-configuration of the ethenesulfonamide moiety (e.g., coupling constants J = 15.3–15.6 Hz for trans-vinylic protons) .

- HRMS : For exact mass validation (e.g., observed [M+H]+ vs. calculated values within 2 ppm error) .

- FT-IR : To verify sulfonamide S=O stretching (~1350–1150 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl and cyclopropyl groups on biological activity?

- Step 1 : Synthesize analogs with substitutions (e.g., replacing CF₃ with CH₃ or cyclopropyl with isopropyl) .

- Step 2 : Test analogs in assays relevant to hypothesized targets (e.g., kinase inhibition, cytotoxicity).

- Step 3 : Use computational docking to correlate substituent effects with binding affinity. For example, the CF₃ group may enhance lipophilicity and metabolic stability, as seen in related trifluoromethylated pyrimidines .

Q. What crystallographic methods are suitable for resolving the stereochemical configuration and solid-state packing of this compound?

- Single-crystal X-ray diffraction : Employ slow vapor diffusion (e.g., ethyl acetate/petroleum ether) to grow crystals. Refinement with software like SHELXL can resolve bond lengths/angles (e.g., C-S bond ~1.76 Å in sulfonamides) .

- Hirshfeld surface analysis : To study intermolecular interactions (e.g., π-π stacking of phenyl rings or C-H···F contacts) .

Q. How can researchers address contradictions in reported biological activity data for sulfonamide-pyrimidine hybrids?

Q. What strategies are recommended for assessing the hydrolytic stability of the ethenesulfonamide moiety under physiological conditions?

- pH-dependent stability studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.

- Mass spectrometry : Identify hydrolysis products (e.g., sulfonic acid derivatives).

- Molecular dynamics simulations : Predict susceptible bonds by modeling solvation effects .

Methodological Considerations

Q. How should researchers design assays to evaluate anti-inflammatory or anti-proliferative activity for this compound?

- In vitro models : Use LPS-stimulated RAW 264.7 macrophages (anti-inflammatory) or NCI-60 cell lines (anti-proliferative).

- Dose-response curves : Test concentrations from 1 nM–100 µM, with positive controls (e.g., dexamethasone or doxorubicin).

- Mechanistic follow-up : Perform Western blotting for markers like NF-κB or caspase-3 .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- ADMET prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and CYP450 interactions.

- MD simulations : Assess membrane permeability (e.g., with GROMACS) based on the compound’s amphiphilic structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.